Cyclopentyl 2-chloroacetate
Description
Cyclopentyl 2-chloroacetate is an organic ester derived from 2-chloroacetic acid and cyclopentanol. Its IUPAC name is cyclopentyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate (MFCD02670361), with the molecular formula C₁₄H₁₂ClNO₃S . This compound is structurally characterized by a cyclopentyl ester group attached to a chloroacetate backbone, which is further substituted with a benzothiazol-2-one moiety. Its primary applications lie in synthetic organic chemistry, particularly in the development of bioactive molecules and intermediates for pharmaceuticals or agrochemicals.
Properties
CAS No. |
6282-56-0 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
cyclopentyl 2-chloroacetate |
InChI |
InChI=1S/C7H11ClO2/c8-5-7(9)10-6-3-1-2-4-6/h6H,1-5H2 |
InChI Key |
FTYGBOMHIFFZNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)CCl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution with Amines
Cyclopentyl 2-chloroacetate reacts efficiently with cyclic secondary amines (e.g., piperidine) under thermal conditions (100°C, 48 hours) to yield substituted acetamide derivatives. This SN2 reaction proceeds via displacement of the chloride group by the amine nucleophile .
Example Reaction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | 100°C, 48 hours | Cyclopentyl 2-(piperidin-1-yl)acetate | 65% |
| Morpholine | 100°C, 48 hours | Cyclopentyl 2-(morpholin-4-yl)acetate | 58% |
The steric bulk of the cyclopentyl group slightly reduces reaction rates compared to less hindered esters, but it enhances product stability during purification .
Quaternization with Methyl Iodide
The acetamide products from the first step undergo further alkylation with methyl iodide (65°C, methanol, overnight) to form quaternary ammonium salts. This reaction proceeds via an SN2 mechanism, where the methyl group replaces the iodide ion .
Mechanistic Insights:
-
Polar aprotic solvents (e.g., methanol) stabilize the transition state.
-
Elevated temperatures (65°C) accelerate the reaction without inducing decomposition .
Example:
| Starting Material | Product | Yield |
|---|---|---|
| Cyclopentyl 2-(piperidin-1-yl)acetate | Cyclopentyl 2-(N-methylpiperidinium)acetate iodide | 72% |
Role in Alkylation Reactions
This compound serves as an effective alkylating agent in malonic ester syntheses. For example, it reacts with enolate ions generated from diethyl malonate to form α-cyclopentyl-substituted malonic esters, which are precursors to carboxylic acids after hydrolysis and decarboxylation .
Key Pathway:
-
Enolate formation (NaOEt, ethanol).
-
Alkylation with this compound.
-
Hydrolysis (H3O+) and decarboxylation (Δ) to yield cyclopentylacetic acid derivatives .
Cross-Coupling Reactions
While not explicitly documented for this compound, analogous α-chloroesters participate in nickel-catalyzed asymmetric cross-couplings. For example, α-chloroesters react with arylzinc reagents under chiral BiOX ligands to form α-arylated esters with high enantioselectivity .
Hypothetical Application:
| Catalyst System | Substrate Pair | Potential Product | Expected ee |
|---|---|---|---|
| Ni/BiOX ligand | This compound + Ph-ZnBr | Cyclopentyl 2-arylacetate | >90% |
Mechanistic Considerations
The reactivity of this compound is governed by:
-
Steric Effects : The cyclopentyl group moderately hinders nucleophilic attack but improves product crystallinity.
-
Electronic Effects : The electron-withdrawing chloroacetate group enhances electrophilicity at the carbonyl carbon .
-
Solvent Influence : Reactions in benzene or ethers favor SN2 pathways, while polar solvents like methanol stabilize ionic intermediates .
Comparative Reactivity Table:
| Substrate | k (SN2, M⁻¹s⁻¹) | k (SN1, M⁻¹s⁻¹) | Dominant Mechanism |
|---|---|---|---|
| This compound | 1.2 × 10⁻³ | 3.5 × 10⁻⁶ | SN2 |
| Ethyl 2-chloroacetate | 2.8 × 10⁻³ | 1.1 × 10⁻⁵ | SN2 |
Comparison with Similar Compounds
Alkyl 2-Chloroacetates
Alkyl 2-chloroacetates vary in their ester groups, which significantly impact their chemical behavior. Key examples include:
Key Findings :
- Steric Effects : Bulkier alkyl groups (e.g., tert-butyl, benzyl) improve reaction yields in cyclopropanation reactions due to stabilization of intermediates .
- Electronic Effects : Electron-donating groups (e.g., benzyl) enhance resonance stabilization, whereas smaller alkyl chains (methyl, ethyl) exhibit lower yields .
- Cyclopentyl Specificity : While cyclopentyl derivatives are less studied in reaction mechanisms, their rigid cyclic structure may influence stereochemical outcomes in synthesis .
Halogen-Substituted Analogs
Replacing the chlorine atom in 2-chloroacetates with other halogens alters reactivity:
Functionalized Derivatives
- Thioether Derivatives : Ethyl 2-chloroacetate is a precursor to antifungal thioether-triazole hybrids, demonstrating the versatility of chloroacetates in bioactive molecule design .
- Cyclopentyl Chloroformate : A related compound (CAS 50715-28-1) with a chloroformate group (ClO₂C–) instead of chloroacetate. It is highly reactive and hazardous, requiring stringent safety protocols due to its corrosive nature .
Q & A
Q. What isotopic labeling techniques are recommended for tracing this compound metabolism in environmental samples?
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